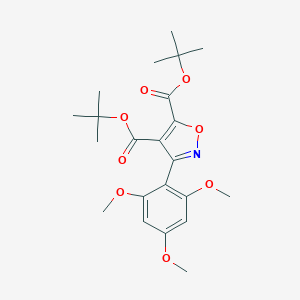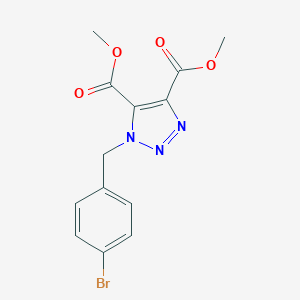
5-Acetyl-4-methyl-1-(2-oxopropyl)-3,4-dihydro-1,5-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-4-methyl-1-(2-oxopropyl)-3,4-dihydro-1,5-benzodiazepin-2-one (AMOB) is a benzodiazepine derivative that has gained significant attention in the field of medicinal chemistry. AMOB is a potent and selective ligand for the benzodiazepine site of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the brain. AMOB has been shown to exhibit anxiolytic, sedative, and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy.
作用機序
5-Acetyl-4-methyl-1-(2-oxopropyl)-3,4-dihydro-1,5-benzodiazepin-2-one binds to the benzodiazepine site of the GABA-A receptor and enhances the activity of GABA, leading to increased inhibition of neuronal activity in the brain. This results in the anxiolytic, sedative, and anticonvulsant effects observed with 5-Acetyl-4-methyl-1-(2-oxopropyl)-3,4-dihydro-1,5-benzodiazepin-2-one administration.
Biochemical and Physiological Effects:
5-Acetyl-4-methyl-1-(2-oxopropyl)-3,4-dihydro-1,5-benzodiazepin-2-one has been shown to increase the duration of GABA-mediated chloride ion channel openings, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and a reduction in anxiety, insomnia, and seizure activity.
実験室実験の利点と制限
5-Acetyl-4-methyl-1-(2-oxopropyl)-3,4-dihydro-1,5-benzodiazepin-2-one has several advantages as a tool compound for neuroscience research. It is highly selective for the benzodiazepine site of the GABA-A receptor, allowing for specific modulation of this receptor subtype. Additionally, 5-Acetyl-4-methyl-1-(2-oxopropyl)-3,4-dihydro-1,5-benzodiazepin-2-one has a long half-life, making it useful for studying the long-term effects of GABA-A receptor modulation.
One limitation of 5-Acetyl-4-methyl-1-(2-oxopropyl)-3,4-dihydro-1,5-benzodiazepin-2-one is its low water solubility, which can make it difficult to administer in vivo. In addition, 5-Acetyl-4-methyl-1-(2-oxopropyl)-3,4-dihydro-1,5-benzodiazepin-2-one has been shown to have some toxicity in animal studies, which may limit its use in certain experimental paradigms.
将来の方向性
1. Development of more water-soluble 5-Acetyl-4-methyl-1-(2-oxopropyl)-3,4-dihydro-1,5-benzodiazepin-2-one analogs for improved in vivo administration.
2. Investigation of the effects of 5-Acetyl-4-methyl-1-(2-oxopropyl)-3,4-dihydro-1,5-benzodiazepin-2-one on other GABA-A receptor subtypes.
3. Exploration of the potential therapeutic applications of 5-Acetyl-4-methyl-1-(2-oxopropyl)-3,4-dihydro-1,5-benzodiazepin-2-one in other neurological and psychiatric disorders.
4. Investigation of the long-term effects of 5-Acetyl-4-methyl-1-(2-oxopropyl)-3,4-dihydro-1,5-benzodiazepin-2-one administration on GABA-A receptor function and neuronal plasticity.
5. Development of novel delivery methods for 5-Acetyl-4-methyl-1-(2-oxopropyl)-3,4-dihydro-1,5-benzodiazepin-2-one to improve its efficacy and reduce toxicity.
合成法
5-Acetyl-4-methyl-1-(2-oxopropyl)-3,4-dihydro-1,5-benzodiazepin-2-one can be synthesized through a multi-step process starting with the reaction of 2-aminobenzophenone with ethyl acetoacetate to form 5-acetyl-4-methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one. This intermediate is then reacted with acetic anhydride and sodium acetate to form 5-acetyl-4-methyl-1-(2-oxopropyl)-3,4-dihydro-1,5-benzodiazepin-2-one.
科学的研究の応用
5-Acetyl-4-methyl-1-(2-oxopropyl)-3,4-dihydro-1,5-benzodiazepin-2-one has been extensively studied for its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and epilepsy. In addition, 5-Acetyl-4-methyl-1-(2-oxopropyl)-3,4-dihydro-1,5-benzodiazepin-2-one has also been investigated for its potential use as a tool compound in neuroscience research to study the role of the GABA-A receptor in the brain.
特性
分子式 |
C15H18N2O3 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC名 |
5-acetyl-4-methyl-1-(2-oxopropyl)-3,4-dihydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C15H18N2O3/c1-10-8-15(20)16(9-11(2)18)13-6-4-5-7-14(13)17(10)12(3)19/h4-7,10H,8-9H2,1-3H3 |
InChIキー |
YDDUDRVRDQIQBY-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)N(C2=CC=CC=C2N1C(=O)C)CC(=O)C |
正規SMILES |
CC1CC(=O)N(C2=CC=CC=C2N1C(=O)C)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![dimethyl 1-(3-{[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289552.png)
![dimethyl 1-(2-{[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289553.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate](/img/structure/B289569.png)
![4-[3-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B289574.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(2-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289586.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289587.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide](/img/structure/B289597.png)
![1-Methyl-6-(phenylcarbamoyl)-4,5,6-trihydrothiazolo[3,2-a][1,5]benzodiazepine-11-ium](/img/structure/B289613.png)